

Understanding the polarity of the C-Br versus C-I bond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-iodoethane*

Cat. No.: *B1265497*

[Get Quote](#)

An In-depth Technical Guide to the Polarity of Carbon-Bromine versus Carbon-Iodine Bonds

Introduction

The nature of the carbon-halogen bond is a fundamental concept in organic chemistry, with profound implications for molecular reactivity and, consequently, for drug design and development. Understanding the nuanced differences in polarity between carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is critical for predicting reaction outcomes, designing synthetic pathways, and modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive analysis of the factors governing the polarity of C-Br and C-I bonds, supported by quantitative data and conceptual diagrams.

Core Principles of Bond Polarity

A covalent bond between two different atoms results in an unequal sharing of the bonding electrons due to differences in their electronegativity. Electronegativity is the measure of an atom's ability to attract shared electrons in a chemical bond.^{[1][2]} This unequal sharing creates a bond dipole, with the more electronegative atom bearing a partial negative charge (δ^-) and the less electronegative atom bearing a partial positive charge (δ^+). The magnitude of this charge separation is quantified by the dipole moment (μ), which is the product of the magnitude of the separated charge and the distance between the charges (bond length).

For the halogens, electronegativity decreases down the group as the atomic radius and electron shielding increase.^{[2][3]} Therefore, the order of electronegativity is F > Cl > Br > I.^[3]

Comparative Analysis of C-Br and C-I Bonds

The polarity of the C-Br and C-I bonds is determined by the interplay of electronegativity differences and bond lengths.

Electronegativity and Bond Polarity

Bromine is more electronegative than carbon, leading to a polar C-Br bond where the carbon atom is electron-deficient (electrophilic).^[4] While iodine is also more electronegative than carbon, the difference is smaller.^[3]

Atom	Pauling Electronegativity
Carbon (C)	2.55
Bromine (Br)	2.96
Iodine (I)	2.66

Source: Pauling Scale Electronegativity Values

Based solely on the electronegativity difference (ΔEN), the C-Br bond ($\Delta EN = 0.41$) is predicted to be more polar than the C-I bond ($\Delta EN = 0.11$).

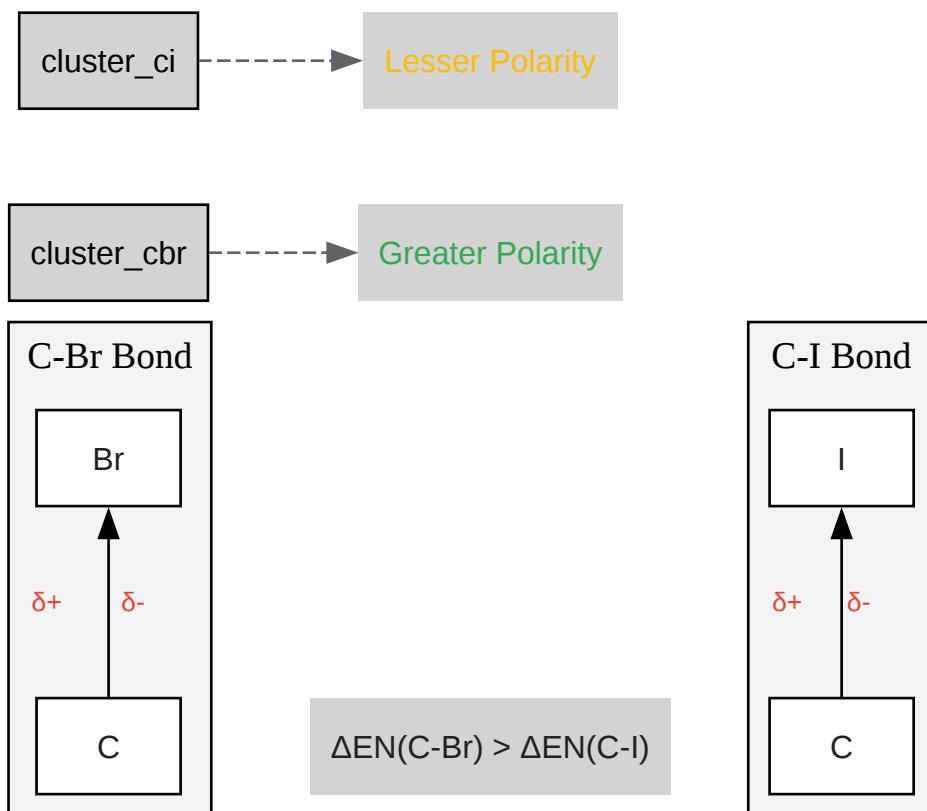
Bond Length and Bond Dissociation Energy

As we move down the halogen group, the atomic size increases, resulting in longer and weaker carbon-halogen bonds.^{[5][6][7]} The C-I bond is significantly longer and weaker than the C-Br bond.^{[6][7]}

Bond	Average Bond Length (pm)	Average Bond Dissociation Energy (kJ/mol)
C-Br	193	285[8]
C-I	214	213[8]

The lower bond dissociation energy of the C-I bond indicates that it requires less energy to break, making iodoalkanes generally more reactive than bromoalkanes in reactions where the carbon-halogen bond is cleaved.[5]

Dipole Moments


The dipole moment is a product of both charge separation (related to ΔEN) and the distance between the charges (bond length). For methyl halides, the dipole moments show a trend that is not solely dependent on electronegativity.

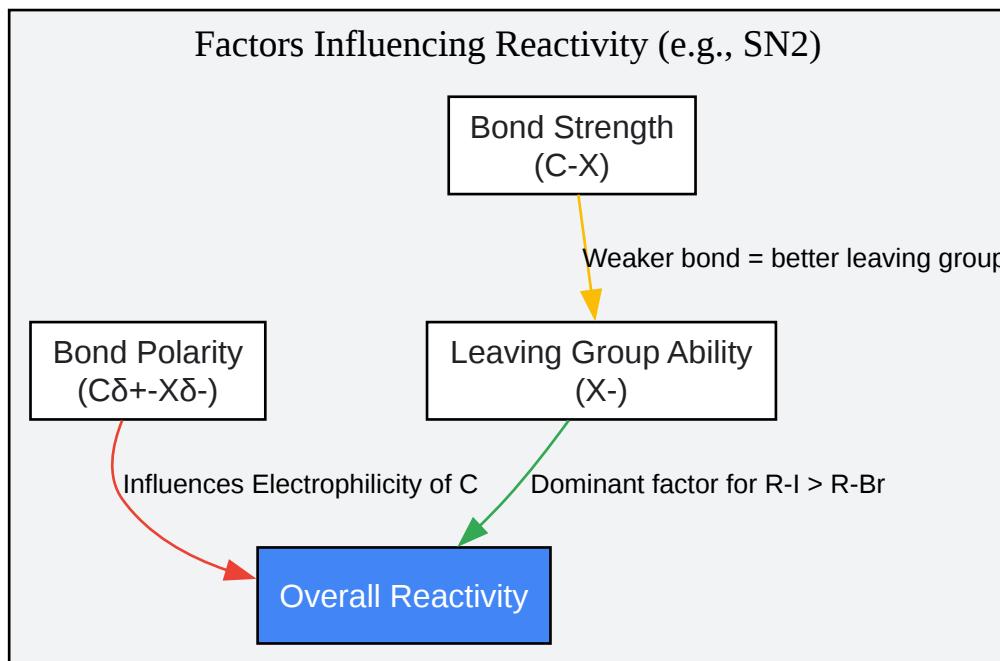
Molecule	Dipole Moment (Debye, D)
Methyl Bromide (CH_3Br)	1.79 D[9]
Methyl Iodide (CH_3I)	1.64 D[9]

The C-Br bond has a higher dipole moment than the C-I bond, which aligns with the greater electronegativity difference.

Visualization of Key Concepts

Electronegativity and Bond Polarity

[Click to download full resolution via product page](#)

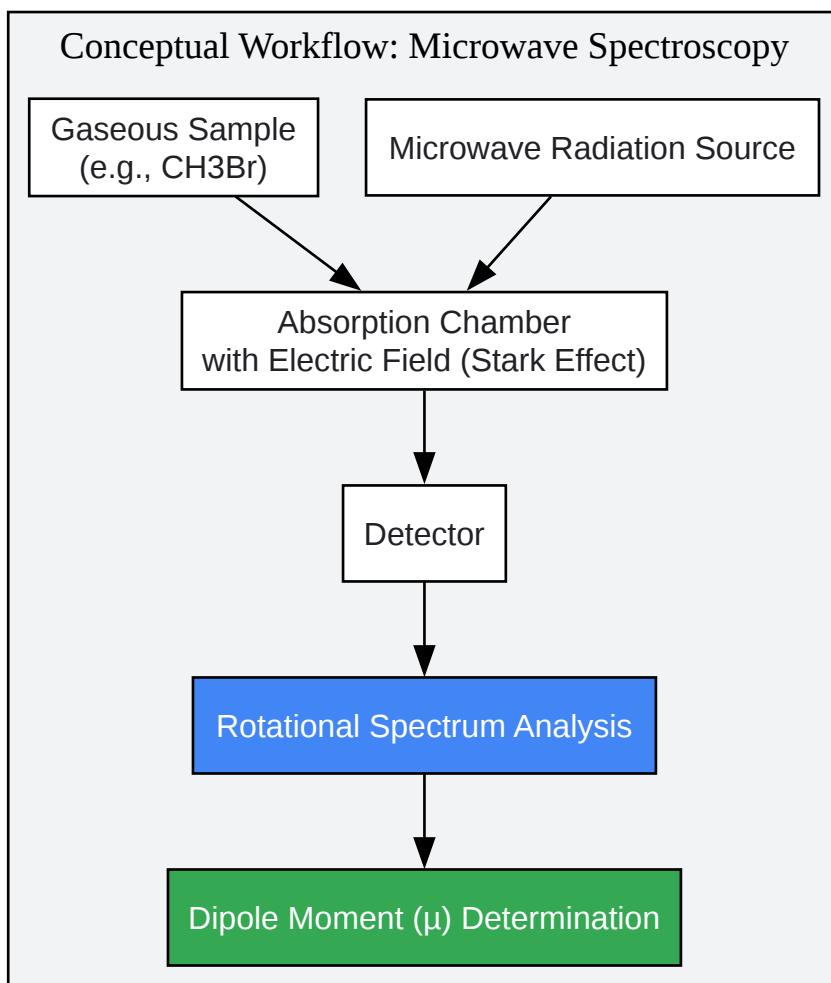

Caption: Comparison of bond polarity in C-Br and C-I bonds.

Influence of Polarity and Bond Strength on Reactivity

The properties of the C-Br and C-I bonds directly influence the reactivity of organobromides and organoiodides, particularly in nucleophilic substitution and cross-coupling reactions.

- **Electrophilicity of Carbon:** The greater polarity of the C-Br bond results in a more electrophilic carbon atom compared to the C-I bond. This suggests that the carbon in a C-Br bond might be more susceptible to nucleophilic attack.
- **Leaving Group Ability:** In nucleophilic substitution reactions, the halogen acts as a leaving group. The weaker C-I bond means that the iodide ion is a better leaving group than the bromide ion because the C-I bond is more easily broken.^[5] This factor often dominates the

reactivity trend, making iodoalkanes more reactive than bromoalkanes in many substitution reactions.


[Click to download full resolution via product page](#)

Caption: Relationship between bond properties and chemical reactivity.

Experimental Protocols for Determining Bond Polarity

The primary experimental method for determining the dipole moment of a molecule, and thus quantifying bond polarity, is microwave spectroscopy. This technique measures the rotational transitions of molecules in the gas phase. The presence of a permanent dipole moment allows the molecule to interact with the electromagnetic field of the microwave radiation, leading to an absorption spectrum. Analysis of the splitting of these rotational lines in the presence of an external electric field (the Stark effect) allows for a precise determination of the molecular dipole moment.

A simplified conceptual workflow for such an experiment is as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for dipole moment determination.

Conclusion

In summary, while both C-Br and C-I bonds are polar, the C-Br bond exhibits a greater polarity and a larger dipole moment due to the higher electronegativity of bromine. However, the C-I bond is significantly longer and weaker. This lower bond dissociation energy makes the iodide ion a superior leaving group, often rendering organoiodides more reactive than their organobromide counterparts in reactions involving the cleavage of the carbon-halogen bond. A thorough understanding of these competing factors—bond polarity versus bond strength—is essential for professionals in drug development and chemical research to effectively manipulate and predict the chemical behavior of halogenated organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/electronegativity/)
- 2. Electronegativity Chart: Values, Trends & Table Explained [\[vedantu.com\]](https://www.vedantu.com/chemistry/electronegativity-chart)
- 3. [quora.com \[quora.com\]](https://www.quora.com/What-is-electronegativity)
- 4. [chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Inorganic_Chemistry_(Haber_Fink)/1%3A_Electronegativity)
- 5. [chemguideforcie.co.uk \[chemguideforcie.co.uk\]](https://www.chemguideforcie.co.uk/periodic-table/electronegativity.html)
- 6. [m.youtube.com \[m.youtube.com\]](https://www.youtube.com/@chemguideforcie)
- 7. [reddit.com \[reddit.com\]](https://www.reddit.com/r/chemistry/)
- 8. [quora.com \[quora.com\]](https://www.quora.com/What-is-electronegativity)
- 9. [abhedenandamahavidyalaya.ac.in \[abhedenandamahavidyalaya.ac.in\]](https://www.abhedenandamahavidyalaya.ac.in/electronegativity.html)
- To cite this document: BenchChem. [Understanding the polarity of the C-Br versus C-I bond]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265497#understanding-the-polarity-of-the-c-br-versus-c-i-bond\]](https://www.benchchem.com/product/b1265497#understanding-the-polarity-of-the-c-br-versus-c-i-bond)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com